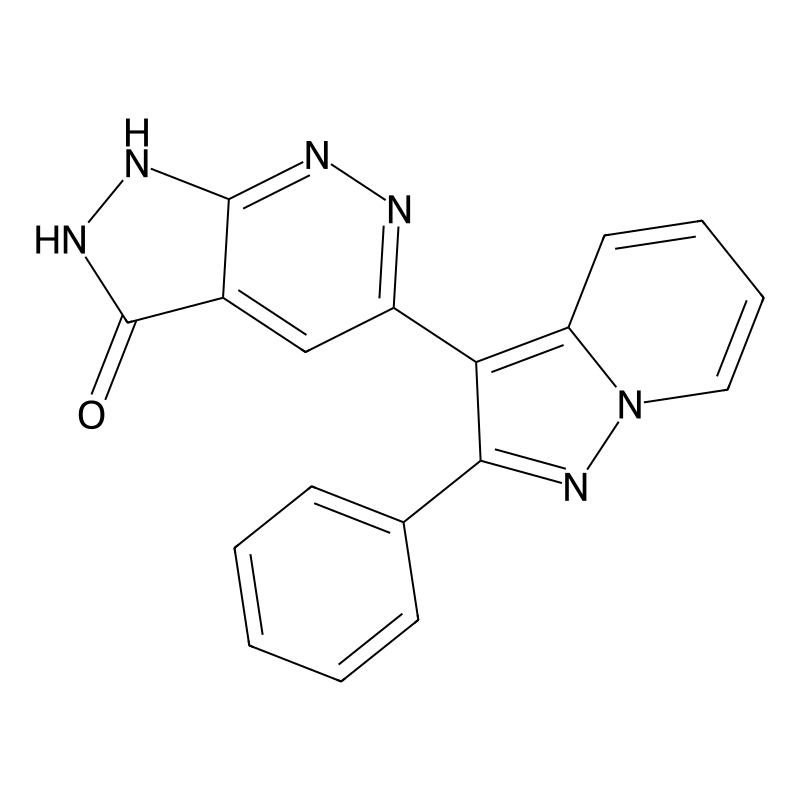ERK Inhibitor II, Negative Control

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Mechanism of Action
The exact mechanism by which ERK Inhibitor II, Negative Control, inhibits ERK activity is not entirely elucidated. However, it is believed to function through a competitive binding mechanism. The inhibitor competes with the ATP binding site on ERK, thereby preventing the transfer of a phosphate group from ATP to specific target proteins downstream in the ERK signaling cascade []. This ultimately leads to the inhibition of ERK phosphorylation and its associated cellular functions.
Importance in Research
ERK signaling is a ubiquitous pathway involved in various cellular processes, including proliferation, differentiation, survival, and migration. Consequently, dysregulation of ERK signaling is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
ERK Inhibitor II, Negative Control, serves as an essential tool for researchers to validate the specificity of their experiments targeting the ERK pathway. By including this negative control alongside an ERK inhibitor or activator, researchers can ensure that the observed effects are truly due to the manipulation of ERK activity and not off-target effects of the test compounds.
Here's an example:
A researcher is investigating a novel drug that they believe functions by inhibiting ERK phosphorylation. They treat cells with the drug and observe a decrease in the levels of phosphorylated ERK (pERK).
To validate this finding, they also treat cells with the ERK Inhibitor II, Negative Control, alongside their drug. If the negative control also leads to a decrease in pERK levels, it suggests that the observed effect might not be specific to their drug and could be due to a general cellular stress response.
ERK Inhibitor II, Negative Control, also known by its CAS number 1177970-73-8, is a small molecule designed to serve as a negative control in studies involving extracellular signal-regulated kinase (ERK) pathways. Its molecular formula is C₁₈H₁₂N₆O, and it has a molecular weight of approximately 328.3 g/mol. This compound is primarily utilized in research settings to assess the specificity and efficacy of ERK inhibitors, as it does not exert the same inhibitory effects on ERK activity as its active counterparts .
ERK Inhibitor II, Negative Control has been shown to have minimal biological activity regarding the inhibition of ERK signaling. It is specifically designed to demonstrate the absence of effects on insulin receptor activation and other pathways mediated by ERK. This makes it an essential tool for researchers who need to differentiate between specific and non-specific effects in experimental setups involving ERK inhibition .
The synthesis of ERK Inhibitor II, Negative Control typically involves standard organic chemistry techniques. While specific proprietary methods may vary among manufacturers, general approaches include:
- Starting Materials: Utilizing precursors that contain nitrogen and aromatic groups.
- Reactions: Employing reactions such as cyclization and condensation to build the complex structure.
- Purification: Techniques like chromatography are used to isolate the final product from unreacted materials and by-products.
Detailed synthetic routes are often proprietary and may not be publicly disclosed due to commercial interests .
ERK Inhibitor II, Negative Control is primarily used in research settings for:
- Validation Studies: Serving as a control in experiments assessing the effectiveness of active ERK inhibitors.
- Mechanistic Studies: Helping elucidate the role of ERK signaling in various biological processes without confounding results.
- Drug Development: Assisting researchers in understanding the specificity of new compounds targeting ERK pathways.
It is important to note that this compound is intended for research use only and not for therapeutic applications .
Interaction studies involving ERK Inhibitor II, Negative Control focus on its role as a control compound. It allows researchers to confirm that observed effects in experimental settings are due to specific interactions with active inhibitors rather than nonspecific binding or other cellular effects. This helps in establishing a clearer understanding of how active compounds influence cellular signaling pathways mediated by ERK .
Several compounds are similar in structure or function to ERK Inhibitor II, Negative Control. Here are some notable comparisons:
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| ERK Inhibitor I | 1177970-72-7 | Active inhibitor of ERK signaling | Stronger binding affinity for the ATP site |
| U0126 | 109511-58-2 | Selective inhibitor of MEK1/2 (upstream of ERK) | Well-studied with numerous applications |
| FR180204 | 1177970-71-6 | Selective inhibitor for ERK | Different mechanism compared to negative control |
| PD98059 | 167869-21-8 | Active MEK inhibitor affecting ERK pathway | Widely used in cancer research |
ERK Inhibitor II, Negative Control is unique due to its specific role as a negative control without significant biological activity against the target pathways, making it invaluable for experimental validation .








